molecular formula C13H18BrCl2NO B1525274 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride CAS No. 1220017-85-5

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Cat. No.: B1525274
CAS No.: 1220017-85-5
M. Wt: 355.1 g/mol
InChI Key: WWSMUHLJFIQDFA-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure the correct substitution pattern on the phenoxy ring. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Oxidation Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Scientific Research Applications

This compound is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride include:

    3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride: Shares a similar phenoxy structure but differs in the piperidine ring substitution.

    2-Bromo-4-chloro-3,5-dimethylphenoxy derivatives: These compounds have variations in the substituents on the phenoxy ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c1-8-7-11(12(14)9(2)13(8)15)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMUHLJFIQDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-85-5
Record name Piperidine, 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride
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